1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Description
Introduction to Heterocyclic Systems in 1-(Furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Historical Context of Furan-Pyrrole Hybrid Molecules
The synthesis of hybrid furan-pyrrole macrocycles dates to the early 2000s, when calixfuranpyrroles were first prepared via partial conversion of furan units in calixfurans to pyrroles. These systems demonstrated anion-binding capabilities, laying the groundwork for functional heterocyclic conjugates. A pivotal advancement emerged in 2024 with the development of a photocatalytic method to directly convert furans to pyrroles by replacing oxygen atoms with nitrogen under mild conditions. This atom-swapping technique, achieving yields previously unattainable with traditional UV-driven protocols, revolutionized the synthesis of fused furan-pyrrole systems. The historical trajectory underscores a shift from stepwise macrocycle modifications to precise skeletal editing, enabling tailored heterocyclic architectures like this compound.
Significance in Heterocyclic Chemistry Research
Furan-pyrrole hybrids occupy a critical niche due to their synergistic electronic properties. Pyrrole’s electron-rich nature enhances π-conjugation and donor-acceptor interactions, while furan’s reduced aromaticity promotes planarity in conjugated systems. This combination is exploited in sensors, where polypyrrole derivatives exhibit superior analyte sensitivity compared to polyfurans. The carbaldehyde group further augments reactivity, serving as a site for nucleophilic additions or Schiff base formation. Such multifunctionality makes these hybrids invaluable for developing conductive polymers, anion receptors, and pharmacophores.
Structural Features and Nomenclature Considerations of Substituted Pyrrole-Carbaldehyde Systems
The compound’s IUPAC name, this compound, reflects its substitution pattern (Figure 1):
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₅NO₂ |
| Molecular weight | 217.26 g/mol |
| Topological polar surface area | 35.14 Ų |
| LogP | 2.87 |
Nomenclature follows IUPAC guidelines by prioritizing the pyrrole ring as the parent structure and using “carbaldehyde” for the -CHO group. The furan-2-ylmethyl substituent is denoted as a prefix, with locants specifying methyl positions on the pyrrole.
Research Evolution and Contemporary Significance of Furan-Pyrrole Conjugates
Recent breakthroughs in skeletal editing and computational modeling have revitalized interest in furan-pyrrole systems. The 2024 photocatalytic conversion method enables rapid access to previously inaccessible hybrids, while ab initio studies reveal that pyrrole-carbaldehydes adopt planar conformations optimal for π-stacking. In conjugated materials, furan incorporation improves solubility and charge transport compared to thiophene analogues, suggesting potential applications in organic electronics for this compound. Furthermore, its hybrid structure could bridge the gap between macrocyclic anion receptors and linear conjugated polymers, offering a versatile scaffold for multifunctional materials.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQHJSLTKAIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol, under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Coupling of Furan and Pyrrole Rings: The furan and pyrrole rings are coupled through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable pyrrole derivative.
Introduction of the Aldehyde Group: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Formylating Agents: DMF, POCl3.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential medicinal properties.
Comparison with Similar Compounds
3-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide ()
- Core Structure : A naphthoimidazolium bromide with a fused aromatic system, contrasting with the simpler pyrrole core in the target compound.
- Substituents : Features a furan-2-ylmethyl group and methoxyethyl chain, similar to the furan substitution in the target compound.
- Reactivity : The charged imidazolium core and fused aromatic system enhance solubility in polar solvents, whereas the neutral pyrrole-carbaldehyde structure may favor organic-phase reactions .
Carbaldehyde-Containing Heterocycles
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
- Core Structure : A pyrazoline ring with a carbaldehyde group, differing from the pyrrole core.
- Substituents : Lacks the furan-2-ylmethyl group but includes fluorophenyl and phenyl groups.
- Applications : Pyrazoline carbaldehydes are studied for their optical properties and biological activity, whereas pyrrole derivatives are often prioritized for electronic applications .
Furan-Modified Coordination Complexes
N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA) ()
- Structure : A bidentate ligand combining furan and pyridine moieties.
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Co, Cu), unlike the target compound, which lacks direct metal-binding sites.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity Comparison
| Compound Class | Electrophilic Sites | Nucleophilic Sites | Preferred Reactions |
|---|---|---|---|
| Pyrrole-carbaldehydes | C3 (carbaldehyde) | Aldehyde carbonyl | Condensation, Schiff base formation |
| Naphthoimidazolium bromides | C4, C9 (quinoid) | Imidazolium C-H | Halogen exchange, anion binding |
| Pyrazoline-carbaldehydes | C1 (carbaldehyde) | Pyrazoline N-H | Cycloaddition, hydrogen bonding |
Research Findings and Trends
- Synthetic Utility : The target compound’s furan-pyrrole hybrid structure enables diverse derivatization, as seen in InterBioScreen’s catalog of bioactive molecules .
- Material Science : Carbaldehyde groups in heterocycles are leveraged in conjugated polymers, though the furan substitution may introduce steric hindrance compared to simpler pyrrole derivatives .
Biological Activity
1-(Furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and data.
Chemical Structure
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives are well-documented. Research indicates that compounds with furan and pyrrole moieties can inhibit bacterial growth effectively. For instance:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 50 µg/mL | |
| Compound E | E. coli | 30 µg/mL |
These results indicate that the presence of furan and pyrrole rings contributes to enhanced antimicrobial activity.
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in reducing inflammation markers in vitro.
Case Study 1: Anticancer Screening
In a screening assay involving various pyrrole derivatives, one study reported that a compound structurally related to this compound exhibited significant inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
A series of furan-containing pyrroles were tested against clinical isolates of bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics.
The biological activity of this compound may involve several mechanisms:
- Cytotoxicity : Inducing apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Action : Disrupting bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
